1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene

説明

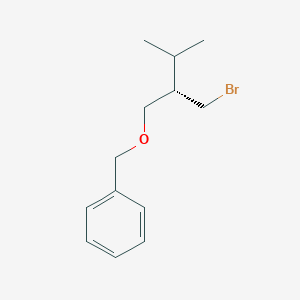

1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group and a methylbutoxy group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the intermediate compounds, such as 2-(Bromomethyl)-3-methylbutanol and benzyl alcohol.

Reaction Conditions: The reaction involves the use of a strong base, such as sodium hydride, to deprotonate the alcohol group, followed by the addition of the benzyl halide to form the ether linkage.

Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. This includes the use of continuous flow reactors and automated purification systems to streamline the process.

化学反応の分析

Types of Reactions: 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl group.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary amines, typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products:

Substitution Reactions: Products include benzyl alcohols, benzylamines, and benzyl cyanides.

Oxidation Reactions: Products include benzyl alcohol and benzaldehyde.

Reduction Reactions: The major product is the corresponding methyl derivative.

科学的研究の応用

1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

作用機序

The mechanism of action of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene involves its interaction with various molecular targets:

Molecular Targets: The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins, enzymes, or other biomolecules.

Pathways Involved: The compound can participate in alkylation reactions, leading to the modification of biomolecules and affecting their function. This can be useful in studying enzyme mechanisms and developing enzyme inhibitors.

類似化合物との比較

1-Bromo-3-methylbenzene: A simpler analog with a bromine atom directly attached to the benzene ring.

Benzyl Bromide: Another related compound with a bromomethyl group attached to the benzene ring.

4-Bromomethyl-2-methylbutanol: A compound with a similar bromomethyl group but without the benzene ring.

Uniqueness: 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene is unique due to its combination of a benzene ring with a chiral center and a bromomethyl group, providing distinct reactivity and potential for stereoselective synthesis.

生物活性

1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene, with the chemical formula C13H19BrO and a molecular weight of approximately 271.19 g/mol, is an organic compound that has garnered interest due to its unique structural features. The compound includes a bromomethyl group and a 3-methylbutoxy substituent attached to a benzene ring, categorizing it under alkyl aryl ethers. This article explores its biological activity, potential applications, and relevant research findings.

Structural Characteristics

The compound's structure can be represented as follows:

- Chemical Structure :

Potential Biological Activity

The biological activity of this compound is primarily attributed to the presence of the bromomethyl group, which is known to engage in nucleophilic substitution reactions. This property allows for potential interactions with biological macromolecules, such as proteins and enzymes.

This compound may form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. This interaction suggests possible applications in drug development, particularly in targeting specific biochemical pathways involved in metabolic processes.

Research Findings

Despite limited published research specifically on this compound, theoretical implications based on its structure suggest several areas for exploration:

- Nucleophilic Substitution : The bromomethyl group can react with amino acids in proteins, allowing for selective targeting of enzymes.

- Potential Applications : The compound may serve as a precursor for synthesizing biologically active molecules or as an inhibitor in various biochemical pathways.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzyl Bromide | Contains a bromobenzyl group | Simpler structure without additional functional groups |

| 2-Bromoethylbenzene | Contains a bromoethyl group | Lacks the complex alkyl ether structure |

| 4-Bromomethyl-2-methylbut-3-en-1-ylbenzene | Similar structure but different substitution pattern | Variation in position and type of substituents |

The combination of both bromomethyl and 2-methylbutoxy groups in this compound provides distinct chemical and biological properties not found in simpler analogs.

Case Studies and Applications

While specific case studies directly involving this compound are scarce, related compounds have been investigated for their biological activities. For instance:

- Inhibitors in Cancer Treatment : Similar compounds have shown promise as inhibitors for enzymes involved in cancer metabolism.

- Pest Control Agents : Research into alkyl phenyl sulfide derivatives has identified compounds with significant effects against various pests, indicating potential agricultural applications.

特性

IUPAC Name |

[(2S)-2-(bromomethyl)-3-methylbutoxy]methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrO/c1-11(2)13(8-14)10-15-9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRDHWGOETUEBH-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(COCC1=CC=CC=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](COCC1=CC=CC=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471079 | |

| Record name | 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172901-00-7 | |

| Record name | 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。